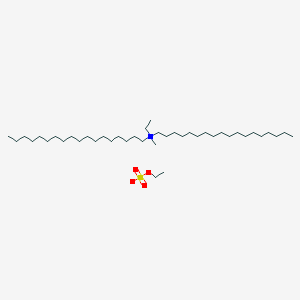

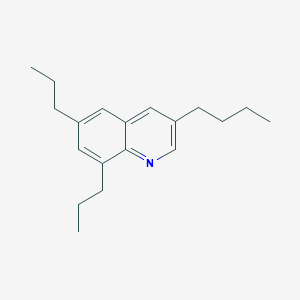

![molecular formula C9H7BrS B082513 3-溴-2-甲基苯并[b]噻吩 CAS No. 10243-15-9](/img/structure/B82513.png)

3-溴-2-甲基苯并[b]噻吩

概述

描述

Synthesis Analysis

3-Bromo-2-methylbenzo[b]thiophene can be synthesized through various chemical routes. One common method involves the bromination of benzo[b]thiophene derivatives, where a bromine atom is introduced at specific positions on the thiophene ring. For example, the synthesis of functionalized benzo[b]thiophenes involves bromocyclization of methylthio-containing alkynes using specific reagents, followed by palladium-catalyzed cross-coupling reactions to introduce various substituents on the aromatic rings (Tréguier et al., 2014). Another approach includes the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to unexpected structural isomers through aromatic nucleophilic substitution with rearrangement (Guerrera et al., 1995).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylbenzo[b]thiophene has been studied using spectroscopic techniques and theoretical calculations. These analyses reveal detailed insights into the compound's electronic configuration, spatial arrangement, and reactivity patterns. For example, studies on similar brominated benzo[b]thiophene derivatives have shown "abnormal" bromination selectivity, attributed to the unique electronic structure of these compounds, providing insights into the molecular structure and reactivity of 3-Bromo-2-methylbenzo[b]thiophene (Wu et al., 2013).

Chemical Reactions and Properties

3-Bromo-2-methylbenzo[b]thiophene undergoes various chemical reactions, demonstrating its reactivity and versatility as a synthetic intermediate. The compound participates in aromatic nucleophilic substitution reactions, which are useful for introducing different functional groups into the molecule. Additionally, its reactions with nucleophiles, as well as base-catalyzed mechanisms, have been elucidated, revealing complex reaction pathways and rearrangements (Cosimelli et al., 2001).

Physical Properties Analysis

The physical properties of 3-Bromo-2-methylbenzo[b]thiophene, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in synthesis. Comparative X-ray structure analyses of methylated benzo[b]thiophene 1,1-dioxides provide insights into the compound's crystallography and how structural differences influence photodimerization behavior (Faghi et al., 1988).

Chemical Properties Analysis

The chemical properties of 3-Bromo-2-methylbenzo[b]thiophene, including its reactivity with various chemical reagents, stability under different conditions, and its ability to undergo substitution reactions, are central to its utility in organic synthesis. For instance, studies on the substitution reactions of benzo[b]thiophen derivatives provide valuable information on how different substituents affect the compound's reactivity and the types of products formed (Cooper et al., 1970).

科学研究应用

药理活性衍生物:将乙基5-氨基-3-甲基苯并[b]噻吩-2-羧酸乙酯转化为各种衍生物,包括3-溴甲基化合物,已被探索用于药理应用。这些衍生物已在初步药理研究中进行了测试 (Chapman et al., 1971)。

硝化反应:对3-溴-2-甲基苯并[b]噻吩进行硝化反应,导致产生各种硝基苯并[b]噻吩衍生物。这个过程对于创造具有潜在应用于材料科学或制药的化合物至关重要 (Cooper & Scrowston, 1972)。

亲核取代与重排:观察到3-溴-2-硝基苯并[b]噻吩与胺之间的反应,导致N-取代苯并[b]噻吩的形成。这个过程涉及芳香族亲核取代与重排,可能有助于合成独特的化合物 (Guerrera et al., 1995)。

溴化反应选择性:对5-二芳胺基-2-甲基苯并[b]噻吩的研究显示了“异常”的溴化反应选择性。这一发现对于合成和修改电荷传输材料至关重要 (Wu et al., 2013)。

卤代和环化反应:通过环化制备各种卤代-3-甲基苯并[b]噻吩及其进一步转化为溴甲基衍生物已被探索。这些反应对于合成胺基、胍基和尿素类化合物至关重要 (Chapman et al., 1968)。

抗微管蛋白剂:使用涉及创建3-溴苯并[b]噻吩衍生物的序列合成的功能化3-(α-苯乙烯基)-苯并[b]噻吩库已被评估为抗微管蛋白剂。这对于癌症研究和药物开发至关重要 (Tréguier et al., 2014)。

NMR光谱分析:使用1H NMR光谱分析和核Overhauser效应来研究卤代取代的2-和3-甲基苯并[b]噻吩,这对于理解这些化合物的结构和反应性至关重要 (Cuberes et al., 1985)。

与亲核试剂的反应性:研究了3-溴-2-硝基苯并[b]噻吩与各种亲核试剂的反应性,包括形成意外异构体。这项研究有助于理解反应机制和潜在合成途径 (Cosimelli et al., 2001)。

安全和危害

未来方向

属性

IUPAC Name |

3-bromo-2-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTBGTKQMKDPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

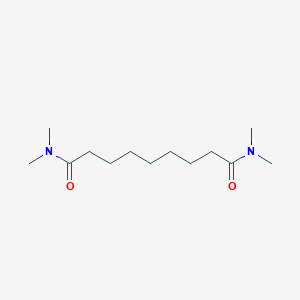

CC1=C(C2=CC=CC=C2S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356333 | |

| Record name | 3-bromo-2-methylbenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methylbenzo[b]thiophene | |

CAS RN |

10243-15-9 | |

| Record name | 3-bromo-2-methylbenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

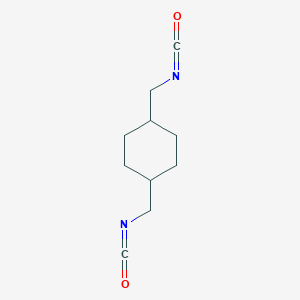

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)